molecular formula C16H25N3O2S B13953700 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13953700
M. Wt: 323.5 g/mol
InChI Key: YZWYTEXGPUKQGH-UHFFFAOYSA-N
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Description

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperidine ring, a pyridazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with thiourea and potassium iodide in methanol under argon atmosphere at 70°C overnight . This reaction yields tert-butyl 4-((carbamimidoylthio)methyl)piperidine-1-carboxylate, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-[1-(6-methyl-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
  • 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine

Uniqueness

4-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 4-[(6-methylpyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2S/c1-12-5-6-14(18-17-12)22-11-13-7-9-19(10-8-13)15(20)21-16(2,3)4/h5-6,13H,7-11H2,1-4H3

InChI Key

YZWYTEXGPUKQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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